molecular formula C11H11Cl3N2O2 B5780891 N-{3-[(2,2,2-trichloroacetyl)amino]phenyl}propanamide

N-{3-[(2,2,2-trichloroacetyl)amino]phenyl}propanamide

Cat. No. B5780891
M. Wt: 309.6 g/mol
InChI Key: FBXZCGPTUMVBLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[(2,2,2-trichloroacetyl)amino]phenyl}propanamide, also known as TAP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. TAP belongs to a class of compounds known as proteasome inhibitors, which have been shown to have anti-cancer properties.

Mechanism of Action

The mechanism of action of N-{3-[(2,2,2-trichloroacetyl)amino]phenyl}propanamide involves the inhibition of the proteasome. The proteasome is responsible for the degradation of proteins within cells, and by inhibiting this process, N-{3-[(2,2,2-trichloroacetyl)amino]phenyl}propanamide can prevent the degradation of proteins that are important for cell survival. This leads to the death of cancer cells, which are more reliant on the proteasome for protein degradation than normal cells.
Biochemical and Physiological Effects:
N-{3-[(2,2,2-trichloroacetyl)amino]phenyl}propanamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, N-{3-[(2,2,2-trichloroacetyl)amino]phenyl}propanamide has also been shown to have anti-inflammatory properties. This is due to the fact that the proteasome is involved in the regulation of the immune system, and by inhibiting its activity, N-{3-[(2,2,2-trichloroacetyl)amino]phenyl}propanamide can reduce inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-{3-[(2,2,2-trichloroacetyl)amino]phenyl}propanamide for lab experiments is its ease of synthesis. N-{3-[(2,2,2-trichloroacetyl)amino]phenyl}propanamide can be produced in large quantities, which makes it ideal for use in experiments that require large amounts of the compound. However, one of the limitations of N-{3-[(2,2,2-trichloroacetyl)amino]phenyl}propanamide is its toxicity. N-{3-[(2,2,2-trichloroacetyl)amino]phenyl}propanamide has been shown to be toxic to normal cells as well as cancer cells, which can limit its use in certain experiments.

Future Directions

For the study of N-{3-[(2,2,2-trichloroacetyl)amino]phenyl}propanamide include the development of analogs, the study of the role of the proteasome in other diseases, and the use of N-{3-[(2,2,2-trichloroacetyl)amino]phenyl}propanamide in combination with other anti-cancer drugs.

Synthesis Methods

The synthesis of N-{3-[(2,2,2-trichloroacetyl)amino]phenyl}propanamide involves the reaction of 3-aminophenylpropanoic acid with trichloroacetyl chloride in the presence of a base. The resulting product is then purified using column chromatography. The synthesis of N-{3-[(2,2,2-trichloroacetyl)amino]phenyl}propanamide is a relatively straightforward process, and the compound can be produced in large quantities.

Scientific Research Applications

N-{3-[(2,2,2-trichloroacetyl)amino]phenyl}propanamide has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of cancer treatment. N-{3-[(2,2,2-trichloroacetyl)amino]phenyl}propanamide has been shown to have anti-cancer properties by inhibiting the proteasome, which is responsible for the degradation of proteins within cells. By inhibiting the proteasome, N-{3-[(2,2,2-trichloroacetyl)amino]phenyl}propanamide can prevent the degradation of proteins that are important for cell survival, leading to the death of cancer cells.

properties

IUPAC Name

N-[3-[(2,2,2-trichloroacetyl)amino]phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl3N2O2/c1-2-9(17)15-7-4-3-5-8(6-7)16-10(18)11(12,13)14/h3-6H,2H2,1H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBXZCGPTUMVBLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=CC=C1)NC(=O)C(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-[(2,2,2-trichloroacetyl)amino]phenyl]propanamide

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